(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide
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Overview
Description
(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a pyridine ring, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxylic acid and 3,3-dimethylbutyric acid.
Amidation Reaction: The carboxylic acid group of 2-pyridinecarboxylic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors for the amidation step to ensure consistent product quality.
Chiral Catalysts: Employing chiral catalysts or enzymes to achieve enantioselective synthesis directly, bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated amides.
Scientific Research Applications
(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with enzymes and receptors in biological systems.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide: The enantiomer of the compound with different stereochemistry.
2-Amino-3,3-dimethylbutyramide: Lacks the pyridine ring, offering different chemical properties.
N-Pyridin-2-ylbutyramide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZLRUIGXMARU-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938039 |
Source
|
Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171764-07-1 |
Source
|
Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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